1-Acetylindoline-2-carbonitrile
Description
1-Acetylindoline-2-carbonitrile is a substituted indoline derivative featuring an acetyl group at the 1-position and a nitrile group at the 2-position of the indoline scaffold. The acetyl group enhances solubility and modulates electronic properties, while the nitrile group contributes to reactivity in further functionalization, such as cycloadditions or nucleophilic substitutions. Synthesis routes for analogous indoline carbonitriles often involve cross-coupling reactions or cyclization strategies, as seen in indole-2-carbonitrile derivatives .
Properties
CAS No. |
128305-38-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-2-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-10(7-12)6-9-4-2-3-5-11(9)13/h2-5,10H,6H2,1H3 |
InChI Key |
NXYPOKMZHWMSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Acetylindoline-2-carbonitrile with structurally related compounds from the evidence, focusing on molecular features, synthesis, and applications:
Structural and Functional Differences
- The nitrile at C2 offers a site for further functionalization (e.g., hydrolysis to amides) . 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile: Bromine at C7 enhances electrophilic substitution reactivity, while the phenyl group at C2 improves lipophilicity, critical for kinase inhibitor design . 1-(2-Chlorophenyl)-6-fluoro-indole-3-carbonitrile: Chlorine and fluorine substituents enhance metabolic stability and binding affinity in pharmaceutical candidates .
Research Findings and Trends
Synthetic Innovation: Cross-coupling methods dominate indole carbonitrile synthesis, but greener alternatives (e.g., photocatalysis) are emerging .
Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitriles) enhance stability, while bulky substituents (e.g., benzyl in ) improve target selectivity .
Market Trends: Indole carbonitriles are in demand for anticancer and CNS drug development, with patents highlighting derivatives like 6-amino-1H-indole-2-carbonitrile .
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